molecular formula C13H14N2 B3163379 C-Pyridin-3-yl-C-p-tolyl-methylamine CAS No. 883546-81-4

C-Pyridin-3-yl-C-p-tolyl-methylamine

Cat. No. B3163379
CAS RN: 883546-81-4
M. Wt: 198.26 g/mol
InChI Key: AKNMQRAKXSIYTE-UHFFFAOYSA-N
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Description

“C-Pyridin-3-yl-C-p-tolyl-methylamine” is a biochemical used for proteomics research . Its molecular formula is C13H14N2 .


Molecular Structure Analysis

The molecular weight of “C-Pyridin-3-yl-C-p-tolyl-methylamine” is 198.26 . In its dihydrochloride form, the molecular formula is C13H14N2•2HCl, and the molecular weight is 271.19 .


Physical And Chemical Properties Analysis

The molecular formula of “C-Pyridin-3-yl-C-p-tolyl-methylamine” is C13H14N2, and its molecular weight is 198.26 . When it forms a dihydrochloride, the molecular formula becomes C13H14N2•2HCl, and the molecular weight increases to 271.19 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which include “C-Pyridin-3-yl-C-p-tolyl-methylamine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been successfully synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Inhibitor of LSD1

“C-Pyridin-3-yl-C-p-tolyl-methylamine” has been synthesized as a reversible inhibitor of lysine-specific demethylase 1 (LSD1) . LSD1 regulates the maintenance of cancer stem cell properties, so small-molecule inhibitors of LSD1 are expected to be useful for the treatment of several cancers . The crystal structure of LSD1 in complex with this inhibitor has been determined , which can facilitate the rational design of more potent reversible LSD1 inhibitors.

Modulators of Histone Methylation

Lysine-specific demethylase 1 (LSD1), which “C-Pyridin-3-yl-C-p-tolyl-methylamine” inhibits, was the first histone demethylase to be reported . Its discovery proved that histone lysine methylation is a dynamic process regulated by methyltransferases and demethylases . Therefore, “C-Pyridin-3-yl-C-p-tolyl-methylamine” and its derivatives could be used to modulate histone methylation, which in turn modulates gene expression .

properties

IUPAC Name

(4-methylphenyl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12/h2-9,13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNMQRAKXSIYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-Pyridin-3-yl-C-p-tolyl-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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